molecular formula C19H26N2O3 B11170077 4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11170077
M. Wt: 330.4 g/mol
InChI Key: GASWYQSNNDPQBN-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Azepane Group: This step involves the attachment of the azepane moiety to the pyrrolidinone ring, often through a nucleophilic substitution reaction.

    Ethoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidine-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
  • 4-(Morpholine-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Uniqueness

4-(Azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-(azepane-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H26N2O3/c1-2-24-17-9-7-16(8-10-17)21-14-15(13-18(21)22)19(23)20-11-5-3-4-6-12-20/h7-10,15H,2-6,11-14H2,1H3

InChI Key

GASWYQSNNDPQBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCCC3

solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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